molecular formula C6H5N3 B1290440 4-Aminopyridine-2-carbonitrile CAS No. 98139-15-2

4-Aminopyridine-2-carbonitrile

Cat. No. B1290440
CAS RN: 98139-15-2
M. Wt: 119.12 g/mol
InChI Key: GMKRESMCPMIWGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Aminopyridine-2-carbonitrile derivatives is a topic of considerable research. Paper presents an environmentally benign protocol for synthesizing 2-amino-6-(arylthio)-4-arylpyridine-3,5-dicarbonitrile derivatives using a three-component condensation catalyzed by ZrOCl2·8H2O/NaNH2 in an ionic liquid under ultrasound irradiation. Similarly, paper describes a greener method for synthesizing 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles using 2-aminopyridine as an efficient catalyst. Paper discusses a solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives through one-pot multicomponent condensation reactions. These methods highlight the focus on developing more sustainable and efficient synthetic routes for these compounds.

Molecular Structure Analysis

The molecular structure of 4-Aminopyridine-2-carbonitrile derivatives is crucial for their biological activity. Paper provides structural data for several 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile compounds, including X-ray diffraction analysis. This structural information is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 4-Aminopyridine-2-carbonitrile derivatives is explored in several studies. Paper describes a Cu(I)-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitrile, leading to the formation of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitriles. Paper details the synthesis and reactions of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, which undergoes various transformations to yield new oxopyrazolinylpyridines and related compounds. These studies demonstrate the versatility of 4-Aminopyridine-2-carbonitrile derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminopyridine-2-carbonitrile derivatives are important for their practical applications. Paper evaluates the corrosion inhibition efficiency of synthesized pyridine derivatives, finding that their efficiency increases with concentration. Paper investigates the fluorescence properties of newly synthesized compounds, showing that some have high fluorescence quantum yields. These properties are relevant for the potential use of these compounds in various industrial and research applications.

Scientific Research Applications

1. Epilepsy Treatment

  • Application Summary: 4-Aminopyridine is used as a treatment option for patients with gain-of-function KCNA2-encephalopathy, a type of epilepsy . It works by blocking the K+ channel, which can antagonize gain-of-function defects caused by variants in the KV1.2 subunit .
  • Methods of Application: The treatment involves administering 4-Aminopyridine to patients carrying such variants . The drug was well tolerated up to 2.6 mg/kg per day .
  • Results: In trials carried out in nine different centers, 9 of 11 patients carrying such variants benefitted from treatment with 4-Aminopyridine . All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures) .

2. Multiple Sclerosis Treatment

  • Application Summary: 4-Aminopyridine is used to ameliorate ambulatory disability in multiple sclerosis . It works by blocking axonal voltage-gated potassium channels, thereby enhancing conduction in demyelinated axons .
  • Methods of Application: The treatment involves administering 4-Aminopyridine to patients suffering from multiple sclerosis .
  • Results: In a retrospective, multicentre study, degeneration of the macular retinal nerve fibre layer was reduced over 2 years during concurrent 4-AP therapy .

3. Antitubercular Drug Development

  • Application Summary: 2-Aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives are being studied as prospective lead molecules for the development of novel antitubercular drugs .
  • Methods of Application: The study involves the synthesis and testing of these derivatives for their antitubercular activity .
  • Results: The findings suggest that these derivatives have potential as antitubercular drugs .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled .

Future Directions

4-Aminopyridine, a related compound, has shown promise in the treatment of various neurological conditions, such as downbeat nystagmus or cerebellar ataxia . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .

properties

IUPAC Name

4-aminopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKRESMCPMIWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630864
Record name 4-Aminopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-2-carbonitrile

CAS RN

98139-15-2
Record name 4-Aminopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyridine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-pyridin-4-ylamine (0.642 g, 5 mmol), Zn(CN)2 (0.323 g, 2.75 mmol) and Pd(PPh3)4 (0.288 g, 0.025 mmol) in 5 mL of DMF was heated at 145° C. for 20 hours. After the reaction mixture cooled to room temperature, it was partitioned between ethyl acetate and H2O. The aqueous layer was extracted with additional ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 9:1 hexanes/ethyl acetate to provide 0.29 g (20%) of the desired product. MS (DCI) m/e 120 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.08 (d, J=5.76 Hz, 1H), 6.94 (d, J=2.34 Hz, 1H), 6.68 (dd, J=5.76, 2.37 Hz, 1H), 6.59 (s, 2H).
Quantity
0.642 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.323 g
Type
catalyst
Reaction Step One
Quantity
0.288 g
Type
catalyst
Reaction Step One
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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